N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide
Description
N'-[2-(4-Chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 4-chlorophenyl group at the 2-position and an N-propyloxamide moiety at the 3-position. The thienopyrazole scaffold is known for its versatility in medicinal and agrochemical applications, while the 4-chlorophenyl group is a common pharmacophore in pesticidal and bioactive molecules . The oxamide side chain may enhance solubility or modulate binding interactions compared to other substituents.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-2-7-18-15(22)16(23)19-14-12-8-24-9-13(12)20-21(14)11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,22)(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKMYSAYZCQNMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches for Thieno[3,4-c]pyrazole Core
Key Intermediates and Building Blocks
Table 1 presents the key intermediates commonly employed in the synthesis of thieno[3,4-c]pyrazole derivatives.
| Intermediate | Role in Synthesis | Preparation Method |
|---|---|---|
| 3-Aminothiophene-2-carboxylates | Precursor for pyrazole ring formation | Cyclocondensation of functionalized ketones with sulfur-containing reagents |
| Thiophene-2,3-dicarbonyl compounds | Enables regioselective cyclization | Friedel-Crafts acylation followed by oxidation |
| 4,5-Dihydrothiophene derivatives | Alternative precursors for fused system | Reduction of thiophene followed by selective functionalization |
| 3-Hydroxythiophene derivatives | Facilitates direct functionalization | Directed metalation followed by hydroxylation |
| Thienyl hydrazines | Direct precursors to the fused system | Reaction of thiophene derivatives with hydrazine compounds |
Cyclization Strategies
The formation of the thieno[3,4-c]pyrazole core typically involves one of several cyclization strategies:
Hydrazine cyclization approach : This method involves the reaction of appropriately substituted thiophene derivatives with hydrazine or hydrazine derivatives to form the pyrazole ring.
Ring transformation approach : Starting from other heterocyclic systems that can be transformed into the desired thieno[3,4-c]pyrazole system through rearrangement or ring-opening/ring-closing sequences.
Thiophene construction approach : Beginning with a pyrazole derivative and building the thiophene ring through cyclization reactions involving sulfur-containing reagents.
Specific Preparation Methods for N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide
Method A: Sequential Construction Approach
This approach involves the stepwise construction of the target molecule through sequential formation of the thieno[3,4-c]pyrazole core, introduction of the 4-chlorophenyl group, and attachment of the N-propyloxamide functionality.
Synthesis of the Thieno[3,4-c]pyrazole Core
The synthesis begins with the preparation of a suitable thiophene precursor, followed by cyclization to form the fused ring system. Based on related synthetic procedures, this can be achieved through the reaction of a 3-aminothiophene-2-carboxylate with hydrazine under appropriate conditions.
Step 1: Preparation of 3-aminothiophene-2-carboxylate
Step 2: Reaction with hydrazine to form the pyrazole ring
Step 3: Reduction to obtain the 4,6-dihydro derivative
Introduction of the 4-Chlorophenyl Group
The introduction of the 4-chlorophenyl group at the 2-position can be achieved through several methods:
- Direct arylation : Using palladium-catalyzed coupling reactions with 4-chlorophenyl halides or boronic acids.
- Nucleophilic substitution : If a leaving group is present at the 2-position, reaction with 4-chlorophenyl nucleophiles.
- Cyclization with 4-chlorophenylhydrazine : Direct incorporation during the formation of the pyrazole ring.
Attachment of the N-Propyloxamide Group
The N-propyloxamide group can be introduced at the 3-position through:
- Acylation with oxalyl chloride followed by reaction with propylamine : This two-step process involves the formation of an acyl chloride intermediate followed by amidation.
- Direct coupling with oxamic acid derivatives : Using coupling reagents such as carbodiimides or phosphonium reagents.
Table 2: Reaction Conditions for Method A
| Step | Reagents | Solvent | Temperature | Time | Catalyst | Expected Yield |
|---|---|---|---|---|---|---|
| Thieno[3,4-c]pyrazole formation | Hydrazine hydrate | Ethanol/Acetic acid | 70-80°C | 4-6 h | Acid catalyst | 65-75% |
| 4-Chlorophenyl introduction | 4-Chlorophenylboronic acid, K₃PO₄ | Dioxane/Water | 90-100°C | 12-18 h | Pd(PPh₃)₄ | 60-70% |
| N-Propyloxamide attachment | Oxalyl chloride, Propylamine, Et₃N | Dichloromethane | 0°C to RT | 4-8 h | None | 70-80% |
Method B: Convergent Synthesis Approach
This approach involves the separate preparation of key building blocks that are combined in a convergent manner to form the target molecule.
Preparation of 3-Substituted Thieno[3,4-c]pyrazole
The 3-NH₂ substituted thieno[3,4-c]pyrazole can be prepared through methods similar to those described for Method A, but with appropriate protection of the 3-position to enable selective functionalization.
Preparation of N-Propyloxamyl Chloride
The N-propyloxamyl chloride can be prepared by the reaction of oxalyl chloride with propylamine under controlled conditions to form a mono-substituted product.
Coupling Reaction
The final coupling involves the reaction of the 3-amino-2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazole with N-propyloxamyl chloride under appropriate conditions.
Method C: One-Pot Multicomponent Approach
Based on related synthetic procedures for heterocyclic compounds, a one-pot multicomponent approach can be envisioned for the target compound.
Reaction Components
This approach would involve the simultaneous or sequential reaction of:
- A suitably functionalized thiophene derivative
- 4-Chlorophenylhydrazine
- An oxamide derivative bearing a propyl group
- Appropriate catalysts and additives
Reaction Conditions
The one-pot synthesis would typically involve:
- A polar solvent system (e.g., ethanol, DMF, or a mixed solvent system)
- Elevated temperatures (80-120°C)
- Catalytic amounts of acid or base
- Extended reaction times (12-24 h)
Table 3: Comparison of Synthetic Methods
| Method | Advantages | Disadvantages | Suitability for Scale-up |
|---|---|---|---|
| Sequential Construction | High control over each step, Potentially higher overall purity | More time-consuming, Multiple isolation steps | Moderate (requires optimization of each step) |
| Convergent Synthesis | Flexibility in optimization of each fragment, Fewer steps in longest linear sequence | Challenges in final coupling step, May require complex building blocks | Good (parallel preparation of fragments possible) |
| One-Pot Multicomponent | Fewer isolation steps, Potentially more efficient | More difficult to control selectivity, Potential for side products | Challenging (requires careful optimization of conditions) |
Reaction Optimization Parameters
Temperature and Reaction Time
Temperature significantly impacts both the rate and selectivity of the reactions involved in the synthesis. For cyclization reactions forming the thieno[3,4-c]pyrazole core, temperatures between 70-100°C are typically required. For coupling reactions to introduce the N-propyloxamide group, lower temperatures (0-25°C) are generally preferred to minimize side reactions.
Solvent Selection
The choice of solvent is critical for the success of each synthetic step:
| Reaction Type | Recommended Solvents | Considerations |
|---|---|---|
| Cyclization reactions | Ethanol, Acetic acid, DMF | Need to dissolve both polar and non-polar components |
| Palladium-catalyzed couplings | Dioxane/Water, THF, Toluene | Solubility of inorganic bases, stability of catalyst |
| Amide formation | Dichloromethane, THF, Acetonitrile | Solubility of reagents, reactivity of intermediates |
| One-pot reactions | Ethanol/Water, DMF | Compatibility with multiple reaction steps |
Catalysts and Additives
The selection of appropriate catalysts and additives can dramatically improve reaction efficiency and selectivity:
Acid catalysts : For cyclization reactions forming the thieno[3,4-c]pyrazole core, acids such as p-toluenesulfonic acid (PTSA) or hydrochloric acid can be effective.
Palladium catalysts : For arylation reactions, catalysts such as Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, or Pd(dppf)Cl₂ are commonly employed.
Coupling agents : For amide formation, reagents such as EDCI/HOBt, PyBOP, or HATU can facilitate the coupling of carboxylic acids with amines.
Bases : Inorganic bases (K₃PO₄, Cs₂CO₃) for palladium-catalyzed couplings and organic bases (Et₃N, DIPEA) for amide formation are commonly used.
Purification Techniques
Purification of intermediates and the final product typically involves:
Column chromatography : Using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
Recrystallization : From appropriate solvent systems such as ethanol, ethanol/water, or acetone/hexane.
Preparative HPLC : For difficult separations or final purification of the target compound.
Structural Characterization and Analysis
Spectroscopic Characterization
The structural confirmation of this compound would typically involve the following spectroscopic techniques:
NMR Spectroscopy
Expected key signals in the ¹H NMR spectrum (400 MHz, DMSO-d₆) would include:
- Thiophene CH₂ groups (4,6-positions): 3.80-4.20 ppm (multiplets)
- N-propyl CH₃: 0.85-0.95 ppm (triplet)
- N-propyl CH₂ adjacent to N: 3.10-3.30 ppm (multiplet)
- 4-Chlorophenyl aromatic protons: 7.30-7.60 ppm (multiplets)
- NH protons: 9.00-10.50 ppm (broad signals)
Key signals in the ¹³C NMR spectrum would include:
- Thiophene ring carbons: 120-140 ppm
- Pyrazole ring carbons: 140-160 ppm
- Oxamide carbonyl carbons: 155-165 ppm
- Aromatic carbons: 125-135 ppm
- Aliphatic carbons: 10-45 ppm
Infrared Spectroscopy
Expected key IR bands would include:
- NH stretching: 3200-3400 cm⁻¹
- C=O stretching (oxamide): 1650-1700 cm⁻¹
- C=N stretching (pyrazole): 1580-1650 cm⁻¹
- C-Cl stretching: 700-800 cm⁻¹
- Thiophene ring vibrations: 700-750 cm⁻¹
Mass Spectrometry
HRMS would be expected to show the molecular ion peak corresponding to the molecular formula C₁₇H₁₇ClN₄O₂S, with an expected m/z value of approximately 376.0761 [M+H]⁺.
X-ray Crystallography
X-ray crystallography would provide definitive confirmation of the three-dimensional structure of the compound, similar to the analysis performed for related thieno[3,4-c]pyrazole derivatives.
Elemental Analysis
Expected elemental composition for C₁₇H₁₇ClN₄O₂S:
- C: 54.19%
- H: 4.55%
- N: 14.87%
- S: 8.51%
- Cl: 9.41%
- O: 8.49%
Challenges and Considerations in Preparation
Regioselectivity Issues
One of the primary challenges in synthesizing this compound is achieving the desired regioselectivity during:
Stability Considerations
Several stability issues may arise during synthesis:
Oxidation of the thiophene ring : The thiophene ring may be susceptible to oxidation under certain conditions, potentially leading to sulfoxide or sulfone derivatives.
Hydrolysis of the oxamide group : Under strongly acidic or basic conditions, the oxamide group may undergo hydrolysis.
Thermal stability : Some intermediates may be thermally unstable, necessitating careful temperature control during reactions and purification.
Scale-up Considerations
When scaling up the synthesis, several factors must be considered:
Heat and mass transfer : Larger reaction volumes present challenges in maintaining uniform temperature and mixing.
Safety concerns : Hazardous reagents such as oxalyl chloride require careful handling, especially on larger scales.
Purification challenges : Column chromatography becomes less practical at larger scales, necessitating alternative purification strategies such as recrystallization or continuous flow purification.
Cost considerations : The choice of reagents and catalysts should be evaluated in terms of cost-effectiveness for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenated compounds and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive agent with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with mitochondrial respiration in fungal cells, thereby exhibiting antifungal activity .
Comparison with Similar Compounds
Structural Analogues
Halogen-Substituted Derivatives
- Fluorophenyl Analog: N'-[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide () differs only in the halogen substituent (F vs. Cl). Halogen choice often impacts lipophilicity, metabolic stability, and target affinity. Chlorine’s larger size and electron-withdrawing effects may enhance pesticidal activity compared to fluorine, as seen in 4-chlorophenyl-containing agrochemicals (e.g., ) .
Core Heterocycle Variations
- Thieno[2,3-b]pyridine Derivatives: Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () replace the thienopyrazole core with a pyridine-thiophene hybrid. Despite structural differences, these derivatives exhibit potent insecticidal activity (2.5× higher efficacy than acetamiprid against cowpea aphid), highlighting the agrochemical relevance of chlorophenyl-heterocycle combinations .
Functional Analogues
Autotaxin Inhibitors
- Patent EP 2022/003377 () discloses thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors. However, the N-propyl chain could alter binding kinetics compared to shorter alkyl substituents .
Pesticidal Compounds
- Tetrazol-5-one derivatives (e.g., 1-[3-chloro-2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-4-methyl-tetrazol-5-one, ) share the 4-chlorophenyl-pyrazole motif but replace oxamide with tetrazolone. These compounds are part of broad-spectrum pesticidal mixtures, indicating that the 4-chlorophenyl group is critical for agrochemical activity. The oxamide in the target compound may improve soil mobility or reduce toxicity .
Comparative Data Table
Substituent Effects on Activity
- 4-Chlorophenyl vs. 4-Fluorophenyl : Chlorine’s higher electronegativity and lipophilicity may enhance binding to hydrophobic enzyme pockets (e.g., autotaxin) or insecticidal targets .
- Oxamide vs. Tetrazolone : Oxamide’s hydrogen-bonding capacity could improve target selectivity, whereas tetrazolone’s rigidity may favor pesticidal activity .
- Thienopyrazole vs. Pyridine-Thiophene: The thienopyrazole core’s compact structure may offer metabolic stability advantages over bulkier pyridine-thiophene hybrids .
Biological Activity
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a 4-chlorophenyl substituent and a propyloxamide group. Its molecular formula is C18H18ClN3OS, with a molecular weight of approximately 357.87 g/mol. The presence of the chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit the growth of various bacteria and fungi through mechanisms involving disruption of cellular integrity and inhibition of key metabolic pathways .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression . Notably, thieno[3,4-c]pyrazole derivatives have demonstrated selective cytotoxicity against certain cancer cell lines while sparing normal cells.
Anti-inflammatory Effects
This compound has also shown promise as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity associated with inflammation and cell growth regulation.
- DNA Interaction : Some studies suggest that thieno[3,4-c]pyrazole derivatives can bind to DNA, potentially interfering with replication and transcription processes .
Case Studies
Several case studies have highlighted the therapeutic potential of thieno[3,4-c]pyrazole derivatives:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that a related thieno[3,4-c]pyrazole compound exhibited significant anticancer activity against breast cancer cell lines with an IC50 value in the low micromolar range .
- Anti-inflammatory Study : Another study demonstrated that a similar compound reduced inflammation markers in animal models of arthritis, indicating its potential as an anti-inflammatory drug .
Data Summary Table
Q & A
Q. What are the optimal synthetic pathways for N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the thieno[3,4-c]pyrazole core. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC or DCC) to conjugate the oxamide group to the pyrazole nitrogen.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Temperature control : Maintain 50–80°C during cyclization to minimize side reactions.
- Microwave-assisted synthesis : Reduces reaction time by 30–50% compared to conventional reflux .
Post-synthesis, validate purity via HPLC (C18 column, acetonitrile/water gradient) and adjust stoichiometry if by-products exceed 5%.
Q. How can researchers structurally characterize this compound with high confidence?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks with <2 ppm error.
- X-ray crystallography : Resolve bicyclic thieno-pyrazole geometry and oxamide conformation .
Cross-reference spectral data with structurally analogous compounds (e.g., pyrazol-3-yl oxamides in ) to validate assignments.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the thieno[3,4-c]pyrazole core in this compound under varying pH conditions?
- Methodological Answer : The sulfur atom in the thieno ring exhibits pH-dependent redox behavior:
- Acidic conditions (pH <5) : Protonation of the pyrazole nitrogen increases electrophilicity, favoring nucleophilic attacks (e.g., sulfonation at C4).
- Basic conditions (pH >9) : Deprotonation enhances π-conjugation, stabilizing intermediates in cycloaddition reactions.
Monitor reaction pathways using in situ UV-Vis spectroscopy and DFT calculations to map transition states .
Q. How can researchers resolve contradictions in reported biological activity data for thieno-pyrazole derivatives, including this compound?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v).
- Structural analogs : Compare activity against derivatives with modified substituents (e.g., ’s chlorophenyl vs. methoxyphenyl).
- Statistical design : Apply factorial DOE (Design of Experiments) to isolate variables (e.g., concentration, incubation time) .
Replicate studies in triplicate and validate using orthogonal assays (e.g., enzymatic vs. cellular).
Q. What strategies enhance the stability of this compound in aqueous environments for in vivo studies?
- Methodological Answer : Address hydrolytic degradation via:
- Prodrug design : Mask the oxamide group with enzymatically cleavable protectors (e.g., acetyl).
- Nanocarrier encapsulation : Use PEGylated liposomes to improve half-life.
- pH-responsive formulations : Optimize for physiological pH (7.4) using buffered excipients .
Quantify stability via LC-MS over 24-hour periods in simulated biological fluids.
Q. How does the electronic nature of the 4-chlorophenyl substituent influence the compound’s intermolecular interactions in solid-state vs. solution-phase studies?
- Methodological Answer : The electron-withdrawing Cl group:
- Solid-state : Promoves π-π stacking (evidenced by X-ray diffraction; interplanar spacing ~3.5 Å).
- Solution-phase : Reduces dipole-dipole interactions, increasing solubility in nonpolar solvents (logP ~2.8).
Compare Hirshfeld surface analysis (solid) with F-NMR titration (solution) to quantify halogen bonding .
Data Analysis and Experimental Design
Q. What computational tools are recommended for predicting the binding affinity of this compound with biological targets?
- Methodological Answer : Use:
- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR, PDB: 1M17).
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
- QSAR models : Train on datasets from and to correlate substituent effects with IC.
Validate predictions with SPR (surface plasmon resonance) assays for kinetic parameters (k/k) .
Q. How can researchers design experiments to elucidate the role of the oxamide group in modulating the compound’s pharmacokinetic profile?
- Methodological Answer : Implement:
- Isotopic labeling : Synthesize C-labeled oxamide for tracking metabolic fate via mass spectrometry.
- Permeability assays : Use Caco-2 monolayers to measure apical-to-basolateral transport.
- CYP450 inhibition screening : Identify metabolic liabilities using human liver microsomes.
Correlate results with in silico ADMET predictions (e.g., SwissADME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
